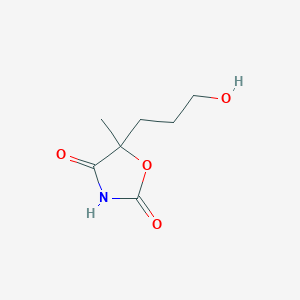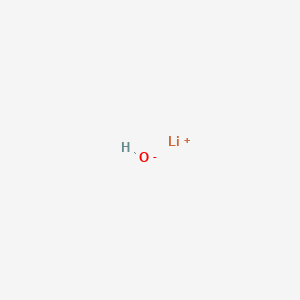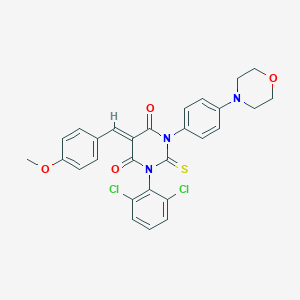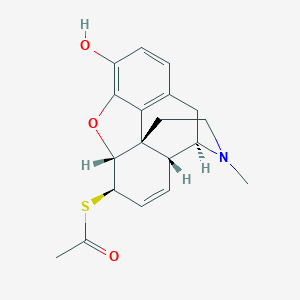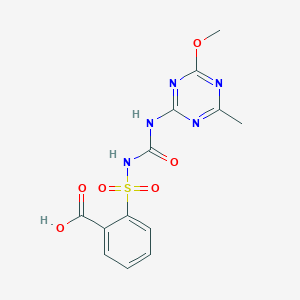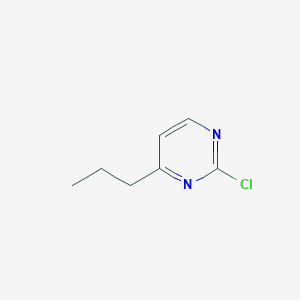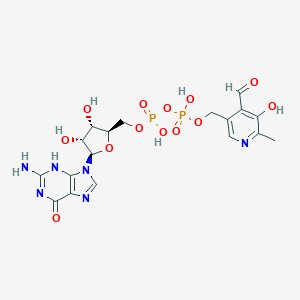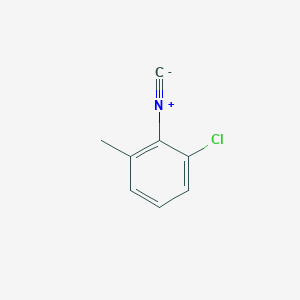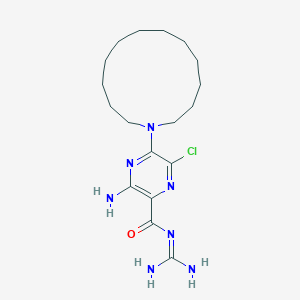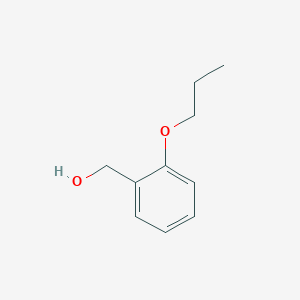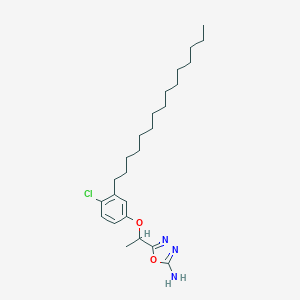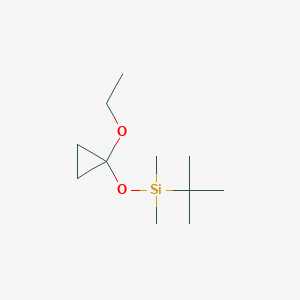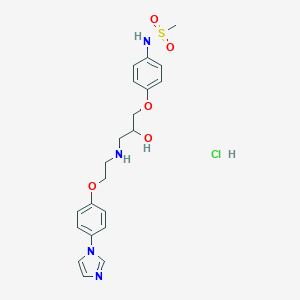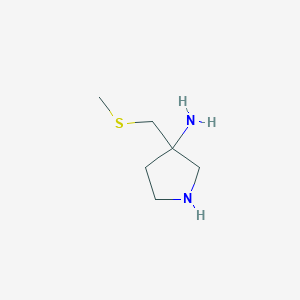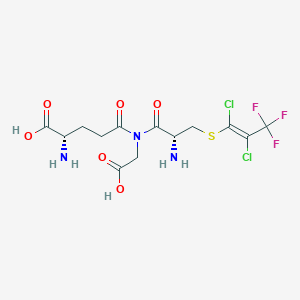
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione (DCTP) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCTP is a glutathione S-transferase inhibitor that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione inhibits the activity of GSTs by binding to the active site of the enzyme. GSTs catalyze the conjugation of glutathione to electrophilic compounds, which facilitates their elimination from the body. Inhibition of GSTs by S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione results in the accumulation of electrophilic compounds, leading to increased oxidative stress and DNA damage. This, in turn, leads to the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a GST inhibitor, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Furthermore, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to induce the expression of various genes involved in apoptosis, DNA damage response, and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it readily available for research. Furthermore, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been extensively studied in various cancer cell lines, making it a useful tool for cancer research. However, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has several limitations. It is a synthetic compound that may not accurately reflect the physiological conditions of the body. Furthermore, the toxicity and pharmacokinetics of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione are not well-understood, which limits its potential for clinical applications.
Direcciones Futuras
There are several future directions for the research of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione. One potential direction is the development of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione derivatives with improved pharmacokinetic and toxicity profiles. Another potential direction is the investigation of the role of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione in other diseases, such as neurodegenerative diseases and inflammatory diseases. Furthermore, the combination of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione with other cancer therapies, such as immunotherapy, may enhance its efficacy and reduce toxicity. Finally, the development of novel drug delivery systems for S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione may improve its clinical potential.
Métodos De Síntesis
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is synthesized by reacting 1,2-dichloro-3,3,3-trifluoropropene with glutathione in the presence of a catalyst. The reaction is carried out in an organic solvent at room temperature and takes several hours to complete. The resulting product is purified using chromatography to obtain pure S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione. The synthesis method of S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione is well-established and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been extensively studied for its potential applications in cancer research. Glutathione S-transferases (GSTs) are enzymes that play a critical role in the detoxification of carcinogens. Inhibition of GSTs has been shown to sensitize cancer cells to chemotherapy and radiation therapy. S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to inhibit GST activity and enhance the efficacy of chemotherapy and radiation therapy in various cancer cell lines. Furthermore, S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
122652-97-5 |
|---|---|
Nombre del producto |
S-(1,2-Dichloro-3,3,3-trifluoro-1-propenyl)glutathione |
Fórmula molecular |
C13H16Cl2F3N3O6S |
Peso molecular |
470.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H16Cl2F3N3O6S/c14-9(13(16,17)18)10(15)28-4-6(20)11(25)21(3-8(23)24)7(22)2-1-5(19)12(26)27/h5-6H,1-4,19-20H2,(H,23,24)(H,26,27)/b10-9-/t5-,6-/m0/s1 |
Clave InChI |
KDFMEOFBRCYNKT-BURXGOFRSA-N |
SMILES isomérico |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CS/C(=C(/C(F)(F)F)\Cl)/Cl)N)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N |
SMILES canónico |
C(CC(=O)N(CC(=O)O)C(=O)C(CSC(=C(C(F)(F)F)Cl)Cl)N)C(C(=O)O)N |
Sinónimos |
DCTFPG S-(1,2-dichloro-3,3,3-trifluoro-1-propenyl)glutathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



